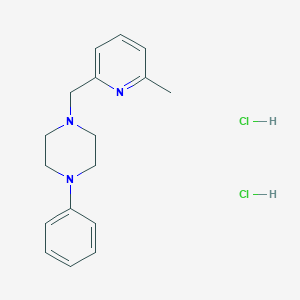![molecular formula C13H13N5O2S B2367041 2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide CAS No. 1112032-88-8](/img/structure/B2367041.png)
2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors, specifically targeting BRD4, a protein that recognizes acetylated lysine for epigenetic reading . They have shown promising results with micromolar IC50 values .
Molecular Structure Analysis
The molecular structure of these [1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized by determining the crystal structures of BD1 in complex with selected inhibitors . The binding modes of these compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .Scientific Research Applications
Anticancer Applications
Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is similar to the structure of the compound , have been found to exhibit anticancer properties . For instance, certain derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells .
Antimicrobial Applications
These compounds have also been reported to have antimicrobial properties . They can potentially inhibit the growth of various bacteria and fungi, making them useful in the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been associated with analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation-related conditions .
Antioxidant Applications
These compounds have been found to exhibit antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, and thus these compounds could be used in the development of antioxidant drugs .
Antiviral Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antiviral properties . This suggests potential applications in the treatment of viral infections .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This wide range of enzyme inhibition suggests potential applications in various therapeutic areas .
Antitubercular Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been associated with antitubercular activities . This suggests potential applications in the treatment of tuberculosis .
8. Applications in Drug Design and Discovery The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which includes the compound , has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Future Directions
The [1,2,4]triazolo[4,3-b]pyridazine derivatives, including “2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide”, offer promising starting molecules for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . These compounds could potentially be used in the treatment of various diseases, including cancers .
properties
IUPAC Name |
2,4-dimethyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-9-3-4-11(10(2)7-9)21(19,20)17-12-5-6-13-15-14-8-18(13)16-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMCYTNGMRWLSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Azaspiro[3.3]heptan-6-yl)acetic acid;hydrochloride](/img/structure/B2366959.png)

![N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2366961.png)
![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2366965.png)

![1-(2,4-difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2366969.png)
![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(6-fluoropyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2366970.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2366975.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2366981.png)